methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a piperidine ring, a thiophene moiety, and a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, suggests that this compound may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperidine intermediate.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the piperidine-thiophene intermediate with a suitable sulfonyl chloride under basic conditions.
Esterification: Finally, the benzoate ester can be formed by reacting the sulfamoyl intermediate with methyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to the presence of the piperidine ring, this compound may exhibit pharmacological activity and could be investigated as a potential drug candidate.
Materials Science:
Biological Research: The compound could be used as a probe to study the function of sulfamoyl-containing molecules in biological systems.
Mechanism of Action
The mechanism of action of methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate would depend on its specific biological target. Generally, compounds containing a piperidine ring can interact with various receptors and enzymes in the body. The sulfamoyl group may enhance the compound’s ability to form hydrogen bonds with biological targets, thereby increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine also contain a piperidine ring and exhibit significant biological activity.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are structurally similar and are used in various applications, including organic electronics.
Uniqueness
Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of the piperidine ring, thiophene moiety, and sulfamoyl group. This combination of functional groups may confer unique properties, such as enhanced biological activity or improved electronic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-25-19(22)17-2-4-18(5-3-17)27(23,24)20-12-15-6-9-21(10-7-15)13-16-8-11-26-14-16/h2-5,8,11,14-15,20H,6-7,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJZURZXACRKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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